5-Bromo-2-(difluoromethyl)benzyl bromide
Description
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOOVRCJNZMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)benzyl bromide typically involves the bromination of 2-(difluoromethyl)benzyl bromide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(difluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-(difluoromethyl)benzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through selective bromination or fluorination. This modification can alter the biological activity and stability of the biomolecules .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel drug candidates .
Industry: In the industrial sector, 5-Bromo-2-(difluoromethyl)benzyl bromide is used in the production of specialty chemicals, including polymers and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)benzyl bromide involves its ability to participate in nucleophilic substitution and coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with other molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-2-(difluoromethyl)benzyl bromide
- Synonyms: 4-Bromo-2,6-difluorobenzyl bromide; 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene .
- CAS Number : 162744-60-7 .
- Molecular Formula : C₇H₄F₂Br₂.
- Molecular Weight : 285.91 g/mol .
- Structure : A benzene ring with a bromine atom at position 5, a difluoromethyl group (-CF₂H) at position 2, and a benzyl bromide (-CH₂Br) substituent .
Key Properties :
- The compound features two halogens (Br and F) and a reactive benzyl bromide group, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a benzylating agent .
- The difluoromethyl group introduces electron-withdrawing effects, enhancing electrophilicity at the benzyl bromide site while balancing steric hindrance .
Comparison with Similar Compounds
Structural and Functional Analogues
A curated comparison of halogenated benzyl bromides is provided below:
Physicochemical Properties
Boiling Points and Solubility :
- Benzyl bromide (bp: 198–199°C) has lower halogen content, resulting in a lower molecular weight (171.02 g/mol) and higher volatility than the target compound .
- 5-Bromo-2-(difluoromethyl)benzyl bromide (MW: 285.91 g/mol) is less volatile and likely less soluble in polar solvents due to increased halogenation .
Metabolic Stability :
Market and Substitution Trends
Substitution Risks :
- Downstream industries may substitute the target compound with 4-fluorobenzyl bromide or 4-chlorobenzyl bromide due to lower synthesis costs or milder handling requirements .
- However, 5-Bromo-2-(difluoromethyl)benzyl bromide remains irreplaceable in applications requiring precise regiochemistry, such as fluorinated drug intermediates .
Industrial Demand :
- Fluorinated benzyl bromides are increasingly used in agrochemicals and pharmaceuticals, driven by fluorine’s ability to enhance drug efficacy .
Biological Activity
5-Bromo-2-(difluoromethyl)benzyl bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms, applications, and findings from various studies, highlighting its role as a versatile building block in drug development and other biological applications.
Chemical Structure and Properties
5-Bromo-2-(difluoromethyl)benzyl bromide has a unique structure characterized by the presence of bromine and difluoromethyl groups on a benzene ring. This configuration enhances its reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable intermediate in organic synthesis.
The biological activity of 5-Bromo-2-(difluoromethyl)benzyl bromide is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atoms serve as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with biological targets.
Case Studies
Case Study 1: Anticancer Activity Assessment
In one study, derivatives of compounds similar to 5-Bromo-2-(difluoromethyl)benzyl bromide were evaluated for their inhibitory effects on cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured, revealing that certain derivatives exhibited significant antiproliferative effects with IC50 values in the low micromolar range. For example, a related compound showed an IC50 value of 9.22 µM against HeLa cells after 72 hours of treatment .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds affect cell cycle progression. Using fluorescence-activated cell sorting (FACS), researchers found that treatment with certain derivatives led to significant alterations in cell cycle distribution, indicating potential pathways through which these compounds exert their anticancer effects .
Comparative Analysis
To understand the uniqueness of 5-Bromo-2-(difluoromethyl)benzyl bromide, it is useful to compare it with other similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-(difluoromethyl)benzyl bromide | Contains both bromine and difluoromethyl groups | Potential anticancer properties |
| 2-Bromo-5-fluorobenzyl bromide | Lacks difluoromethyl group | Moderate biological activity |
| 3,5-Difluorobenzyl bromide | Fluorinated but no bromine | Limited reactivity |
| 2-(Trifluoromethyl)benzyl bromide | Trifluoromethyl group enhances stability | Investigated for various biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
